molecular formula C24H27BrO2P+ B15196775 2-(1,3-Dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide

2-(1,3-Dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide

Cat. No.: B15196775
M. Wt: 458.3 g/mol
InChI Key: XETDBHNHTOJWPZ-UHFFFAOYSA-N
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Description

[2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.35 g/mol . It is known for its white to cream crystalline powder appearance and is used primarily in research settings . The compound is characterized by the presence of a triphenylphosphonium group attached to a 1,3-dioxane ring via an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a suitable 1,3-dioxane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including the use of moisture-sensitive reagents and careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium group back to the corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of triphenylphosphine oxide derivatives.

    Reduction: Regeneration of triphenylphosphine.

    Substitution: Formation of various substituted phosphonium salts.

Comparison with Similar Compounds

    Triphenylphosphine: A related compound with similar chemical properties but lacking the 1,3-dioxane ring.

    Triphenylphosphonium chloride: Another phosphonium salt with chloride as the counterion instead of bromide.

    [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM CHLORIDE: A direct analog with chloride replacing bromide.

Uniqueness: The presence of the 1,3-dioxane ring in [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE imparts unique steric and electronic properties, making it distinct from other triphenylphosphonium compounds. This structural feature can influence its reactivity and interaction with biological targets, providing advantages in specific research and application contexts .

Properties

Molecular Formula

C24H27BrO2P+

Molecular Weight

458.3 g/mol

IUPAC Name

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;

InChI Key

XETDBHNHTOJWPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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